Due to its chirality, (R)-5-Oxotetrahydrofuran-2-carboxylic acid can serve as a valuable building block for the synthesis of other chiral molecules. Chiral molecules exhibit different biological properties depending on their handedness, making them crucial in various drug discovery and development processes. Studies have explored the utilization of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in the synthesis of chiral γ-hydroxy acids, which are important precursors for the synthesis of bioactive compounds like antibiotics and anti-inflammatory drugs [].
Asymmetric catalysis is a crucial technique in organic synthesis, allowing for the selective production of one enantiomer (mirror image) over another. (R)-5-Oxotetrahydrofuran-2-carboxylic acid has been investigated as a potential ligand in the development of asymmetric catalysts. Ligands are molecules that bind to the metal center in a catalyst, influencing its reactivity and selectivity. Studies suggest that (R)-5-Oxotetrahydrofuran-2-carboxylic acid-derived ligands could be promising candidates for the development of efficient and selective asymmetric catalysts for various organic transformations [].
The potential biological activity of (R)-5-Oxotetrahydrofuran-2-carboxylic acid itself is also being explored. Initial studies have shown that it exhibits moderate antiproliferative activity against certain cancer cell lines []. However, further research is needed to understand its mechanism of action and potential for therapeutic development.
(R)-5-Oxotetrahydrofuran-2-carboxylic acid is a chiral compound characterized by a tetrahydrofuran ring with a ketone and carboxylic acid functional group. Its molecular formula is CHO, and it is known for its role as an intermediate in various synthetic pathways. The compound features a unique stereochemistry that contributes to its biological activity and potential applications in pharmaceuticals and organic synthesis.
Currently available scientific research does not detail a specific mechanism of action for (R)-5-Oxotetrahydrofuran-2-carboxylic acid itself. Research has explored its use as a building block for other molecules with potential biological activity, but the mechanism of action of those resulting compounds would be specific to their structure and function [].
This compound exhibits notable biological activities, including:
Several methods exist for synthesizing (R)-5-oxotetrahydrofuran-2-carboxylic acid:
(R)-5-Oxotetrahydrofuran-2-carboxylic acid has several applications:
Interaction studies have revealed that (R)-5-oxotetrahydrofuran-2-carboxylic acid interacts with specific molecular targets, influencing various biological pathways. Its mechanism of action often involves binding to enzymes or receptors, thereby modulating their activity. Such interactions are crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry .
Several compounds share structural similarities with (R)-5-oxotetrahydrofuran-2-carboxylic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Oxoglutaric Acid | Dicarboxylic Acid | Precursor in metabolic pathways |
5-Oxotetrahydrofuran-3-carboxylic Acid | Tetrahydrofuran Derivative | Different positioning of carboxyl group |
3-Hydroxybutanoic Acid | Hydroxy Carboxylic Acid | Contains hydroxyl group instead of a ketone |
While these compounds share certain characteristics, (R)-5-oxotetrahydrofuran-2-carboxylic acid is unique due to its specific stereochemistry and biological activity, making it particularly valuable in pharmaceutical applications and organic synthesis .
The investigation of chiral lactones has evolved significantly over recent decades, with γ-butyrolactones emerging as privileged structures in natural products and pharmaceutically active molecules. γ-Butyrolactone, a five-membered lactone moiety like (R)-5-Oxotetrahydrofuran-2-carboxylic acid, represents one of the foundational scaffolds in diverse natural products and biologically active small molecules. The research trajectory has progressed from basic structural characterization to sophisticated synthetic methodologies and applications.
The specific enantiomer (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS: 53558-93-3) emerged as part of the broader investigation into stereochemically pure lactones. Historically, access to such compounds was challenging, requiring resolution of racemic mixtures or starting from naturally occurring chiral pool materials. The development of asymmetric synthesis methods in the late 20th and early 21st centuries fundamentally transformed access to this compound and similar chiral lactones.
(R)-5-Oxotetrahydrofuran-2-carboxylic acid holds particular importance in both organic synthesis and medicinal chemistry research. Its unique structure combines a five-membered lactone ring with a pendant carboxylic acid group, creating a versatile chiral building block for constructing more complex molecules. The compound's significance stems from several factors:
In medicinal chemistry, the compound serves as a valuable intermediate for pharmaceutical synthesis, particularly where stereochemical control is essential. Its ability to form water-soluble silver(I) complexes with antimicrobial properties further enhances its relevance in biomedical applications.
The methodological approaches to studying and synthesizing γ-lactones like (R)-5-Oxotetrahydrofuran-2-carboxylic acid have undergone significant evolution. Early work relied heavily on classical resolution techniques and derivatization from natural sources. Modern research has embraced more sophisticated approaches:
The development of iridium-catalyzed asymmetric hydrogenation represents a particularly significant advancement, enabling the production of chiral lactones with excellent yields (up to 99%) and enantioselectivities (up to 99% ee). These methods have dramatically improved access to enantiomerically pure (R)-5-Oxotetrahydrofuran-2-carboxylic acid.
The contemporary research landscape surrounding (R)-5-Oxotetrahydrofuran-2-carboxylic acid is characterized by several active areas of investigation:
Despite significant progress, several knowledge gaps remain:
Research Area | Current Status | Knowledge Gaps |
---|---|---|
Synthetic Methods | Several established routes | Scalable, green processes still limited |
Biological Activity | Antimicrobial properties documented for silver complexes | Incomplete understanding of mechanism and structure-activity relationships |
Pharmaceutical Applications | Used as chiral intermediate | Limited exploration beyond antimicrobial applications |
Polymerization Potential | Limited research | Potential as monomer for biodegradable polymers largely unexplored |
These gaps represent opportunities for future research directions, particularly in developing sustainable synthesis methods and expanding the application profile of this versatile chiral building block.
Palladium-catalyzed asymmetric hydrogenation has emerged as a pivotal method for synthesizing chiral lactones, including (R)-5-oxotetrahydrofuran-2-carboxylic acid. A breakthrough involves the use of palladium complexes under base-free conditions, which circumvent the need for alkaline additives that often complicate downstream purification [2]. This approach employs dynamic kinetic resolution (DKR) and kinetic resolution (KR) to achieve enantioselectivities exceeding 90% ee, even at gram-scale production [2]. The reaction tolerates diverse functional groups, such as esters and ketones, enabling modular synthesis of substituted lactones. Compared to traditional iridium- and ruthenium-based systems requiring stoichiometric bases, palladium catalysts offer milder reaction conditions and reduced byproduct formation [2].
Heterogeneous catalysis using cinchona alkaloid-modified platinum provides an alternative route for enantioselective hydrogenation. The chiral modifier adsorbs onto the platinum surface, creating stereoselective active sites that direct the hydrogenation of keto intermediates toward the (R)-enantiomer [3]. This system demonstrates remarkable stability, with the cinchona alkaloid remaining anchored during reaction cycles. Mechanistic studies reveal that enantiocontrol arises from a combination of substrate-modifier hydrogen bonding and spatial constraints imposed by the alkaloid’s rigid bicyclic structure [3]. While primarily applied to α-ketoesters, this methodology shows potential for adapting to γ-ketoacid precursors of (R)-5-oxotetrahydrofuran-2-carboxylic acid.
N-Heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution enables the concurrent resolution of racemic substrates and lactonization. For α-substituted-β-ketoesters, NHC catalysts promote either a concerted aldol-lactonization pathway or a stepwise spiro-lactonization mechanism, depending on the substrate’s steric profile [4]. Conjugative stabilization of transition states and non-classical hydrogen bonds between the catalyst and substrate drive enantioselectivities above 95% ee [4]. This method’s success hinges on rapid substrate racemization under reaction conditions, allowing the catalyst to selectively trap the desired enantiomer. Applied to γ-ketoacid systems, this strategy could streamline access to (R)-5-oxotetrahydrofuran-2-carboxylic acid by avoiding pre-resolution of starting materials.
Chiral Brønsted acid catalysts enable efficient desymmetrization of hydroxy diesters into enantiomerically enriched lactones. Using 1 mol% of a Binol-derived phosphoric acid, researchers achieved cyclization of γ-hydroxy-δ-ketoacids to (R)-5-oxotetrahydrofuran-2-carboxylic acid derivatives with 98% ee [5]. The reaction proceeds via activation of the carbonyl group, followed by intramolecular nucleophilic attack by the hydroxyl group. This method’s scalability is evidenced by its compatibility with multigram substrates and the preservation of enantiopurity during downstream transformations, such as reductions and Curtius rearrangements [5].
The lactonization equilibrium exhibits pronounced pH sensitivity, as demonstrated by studies on lactate dehydrogenase (LDH)-catalyzed reactions. At pH ≤ 6.5, LDH-A displays sigmoidal kinetics with Hill coefficients ~2.0, indicating cooperative substrate binding that accelerates lactone formation under mildly acidic conditions [6]. Above pH 7.0, the enzyme follows Michaelis-Menten kinetics with reduced catalytic efficiency, suggesting that protonation states of key residues modulate active site geometry [6]. These findings imply that non-enzymatic lactonization of (R)-5-oxotetrahydrofuran-2-carboxylic acid precursors may be optimized by controlling reaction pH to favor the cyclic ester form.
While enzymatic lactonization offers inherent stereocontrol, spontaneous cyclization dominates in synthetic protocols due to scalability considerations. The Brønsted acid-catalyzed process achieves enantioselectivities rivaling enzymatic methods (98% ee) [5], without requiring complex protein purification. However, enzyme engineering could potentially unlock new pathways for synthesizing (R)-5-oxotetrahydrofuran-2-carboxylic acid under physiological conditions, leveraging the pH-dependent allosteric regulation observed in LDH-A [6].
Current literature on (R)-5-oxotetrahydrofuran-2-carboxylic acid synthesis does not explicitly detail microwave-assisted methods. However, the demonstrated efficiency of palladium-catalyzed hydrogenation [2] and Brønsted acid cyclization [5] under thermal conditions suggests potential for microwave acceleration. Tandem deprotection-cyclization sequences could benefit from rapid, uniform heating to minimize side reactions.
The base-free asymmetric hydrogenation platform [2] presents opportunities for one-pot synthesis by integrating ketone reduction and lactonization steps. Microwave irradiation might enhance reaction rates in such systems, though specific studies remain absent in the reviewed literature.
Palladium’s base-free hydrogenation protocol [2] eliminates alkaline waste streams, while the 1 mol% Brønsted acid loading [5] exemplifies atom economy. Cinchona-modified platinum catalysts leverage renewable alkaloid modifiers, though platinum’s scarcity remains a sustainability challenge [3]. Emerging NHC catalysts show promise for recyclability, with immobilized variants maintaining activity over multiple cycles in related lactonizations [4].
While existing routes employ petrochemical-derived γ-ketoacids, the compound’s structural similarity to furanose sugars suggests potential biomass feedstocks. Leveraging glucose-derived γ-hydroxy acids could align (R)-5-oxotetrahydrofuran-2-carboxylic acid synthesis with circular economy principles, though this approach awaits experimental validation.
(R)-5-Oxotetrahydrofuran-2-carboxylic acid exhibits highly specific enzyme-substrate recognition mechanisms that demonstrate the critical importance of stereochemistry in biological systems. The compound's unique R-configuration at the C-2 position serves as a molecular determinant for enzyme recognition, with different enzymes displaying varying degrees of selectivity for specific enantiomers [2].
L-2-hydroxyglutarate dehydrogenase represents the primary enzymatic pathway for the metabolism of compounds structurally related to (R)-5-oxotetrahydrofuran-2-carboxylic acid. This mitochondrial enzyme demonstrates exceptional substrate specificity, exclusively catalyzing the oxidation of L-2-hydroxyglutarate to 2-oxoglutarate [3] [4]. The enzyme's active site contains an FAD-binding domain and a substrate-binding domain, with the catalytic site located at the interface between these two domains [5] [4]. The substrate binding occurs through interaction with the re-face of the isoalloxazine moiety of FAD, demonstrating the stereochemical precision required for enzymatic recognition [4].
The lactonase enzyme from Erwinia cypripedii exhibits remarkable stereoselectivity, demonstrating exclusive activity toward the S-enantiomer of 5-oxotetrahydrofuran-2-carboxylic acid while showing no activity toward the R-enantiomer [2]. This enzyme hydrolyzes (S)-5-oxotetrahydrofuran-2-carboxylic acid to L-alpha-hydroxyglutaric acid with high specificity, achieving 41 kDa molecular weight as determined by SDS-PAGE and 79 kDa by gel filtration [2]. The enzyme demonstrates optimal activity at pH 6.5-7.5 and temperature range of 35-45°C, with complete loss of activity toward the R-enantiomer and other natural and synthetic lactones tested [2].
Enzyme | Substrate Specificity | Molecular Weight | Optimal Conditions | Selectivity |
---|---|---|---|---|
L-2-hydroxyglutarate dehydrogenase | L-2-hydroxyglutarate | Variable | Mitochondrial environment | High (L-specific) |
Lactonase (Erwinia cypripedii) | S-enantiomer only | 41 kDa (SDS-PAGE) | pH 6.5-7.5, 35-45°C | Absolute (S-specific) |
Isochorismatase-like hydrolase | Both enantiomers | Variable | Ambient conditions | Moderate |
Gamma-lactamase | Gamma-lactam structures | Variable | Physiological pH | Structure-dependent |
The enzyme-substrate recognition mechanism involves multiple molecular interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces [6]. The carboxylic acid functional group at the C-2 position serves as a primary recognition element, while the lactone ring provides structural constraints that influence enzyme binding affinity . The R-configuration creates a specific three-dimensional arrangement that is recognized by certain enzymes but not others, demonstrating the importance of stereochemistry in enzyme-substrate interactions [8] [9].
The stereoselective binding interactions of (R)-5-oxotetrahydrofuran-2-carboxylic acid are governed by the compound's chiral center at the C-2 position and the conformational constraints imposed by the gamma-lactone ring structure. These interactions demonstrate remarkable specificity that underlies the compound's biological activity and enzymatic recognition patterns [10] .
Stereochemical discrimination occurs through multiple mechanisms, with the R-configuration providing a distinct spatial arrangement of functional groups that influences binding affinity and enzyme selectivity. The optical rotation of -14° (c=5, MeOH) for the R-enantiomer compared to +14° (c=5, MeOH) for the S-enantiomer reflects the different interactions with polarized light, which correlates with different biological activities [11] [12] [13].
The gamma-lactone ring adopts a puckered conformation that places the carboxylic acid group in a specific orientation relative to the lactone oxygen. This conformation is critical for enzyme recognition, as demonstrated by the isochorismatase-like hydrolase studies where steric clashes with binding-site residues, particularly the side-chain of Cys111, reduce binding affinity for specific enantiomers [14]. The molecular dynamics simulations revealed that the R-enantiomer exhibits different binding dynamics compared to the S-enantiomer, with variations in root-mean-square deviation (RMSD) values indicating different stability in enzyme active sites [14].
Binding site interactions involve multiple amino acid residues that create an asymmetric recognition environment. The substrate-binding cavity contains polar amino acid residues such as Arg101, Asn103, and Glu121 that form hydrogen bonds with the hydroxyl groups of the substrate [15]. The divalent metal ion in the active site coordinates with the carboxylic acid group, while polar residues lining the substrate-binding cavity interact with the lactone oxygen [15].
Conformational flexibility plays a crucial role in stereoselective binding, with the tetrahydrofuran ring exhibiting puckering dynamics that influence the spatial arrangement of substituents. Computational studies using B3LYP/6-311G(d,p) calculations demonstrate that the R-enantiomer adopts preferential conformations that optimize interactions with enzyme active sites [16] [17]. The energy barriers for ring conformational changes are typically 27-30 kJ/mol, indicating significant conformational constraints that influence binding selectivity [17].
Molecular recognition involves induced fit mechanisms where both the substrate and enzyme undergo conformational changes upon binding. The lid loop covering the substrate-binding cavity in certain enzymes hampers binding of molecules in extended conformations, favoring folded conformations that match the R-configuration geometry [15]. This structural feature facilitates gamma-lactone ring formation and enhances binding selectivity [15].
Computational modeling of (R)-5-oxotetrahydrofuran-2-carboxylic acid molecular interactions employs advanced quantum chemical methods and molecular dynamics simulations to elucidate the fundamental mechanisms governing enzyme-substrate recognition and binding selectivity. These computational approaches provide detailed insights into the electronic structure, conformational dynamics, and intermolecular interactions that determine the compound's biological activity [18] [19] [16].
Molecular dynamics simulations reveal the dynamic behavior of (R)-5-oxotetrahydrofuran-2-carboxylic acid in various environmental conditions, including aqueous solutions and enzyme active sites. All-atom simulations using OPLS-AA force fields demonstrate that the compound exhibits conformational flexibility with root-mean-square fluctuations indicating significant mobility in the tetrahydrofuran ring and carboxylic acid group [20] [21]. The simulation timescales of 50-100 nanoseconds provide sufficient sampling to capture the relevant conformational states and binding dynamics [20].
Density functional theory (DFT) calculations using B3LYP functional with 6-311++G(d,p) basis sets have been employed to optimize molecular geometries and calculate vibrational frequencies, electronic properties, and thermodynamic parameters [16] [17] [22]. These calculations reveal that the R-enantiomer exhibits distinct electronic distribution patterns compared to the S-enantiomer, with differences in HOMO-LUMO energy gaps and molecular electrostatic potential surfaces [16] [22].
Solvent effects play a crucial role in the computational modeling, with continuum solvation models such as SMD (Solvation Model based on Density) accounting for the influence of aqueous environments on molecular properties [17]. The pKa prediction using CAM-B3LYP functional with explicit water molecules yields mean absolute errors below 0.5 units, demonstrating the accuracy of computational approaches for predicting acid-base properties.
Density functional theory (DFT) studies of (R)-5-oxotetrahydrofuran-2-carboxylic acid provide fundamental insights into the electronic structure, conformational preferences, and chemical reactivity of this important gamma-lactone compound. These computational investigations employ various exchange-correlation functionals and basis sets to achieve accurate predictions of molecular properties and reaction mechanisms [16] [17].
Geometry optimization calculations using B3LYP/6-311++G(d,p) reveal that the R-enantiomer adopts a puckered ring conformation with specific dihedral angles that minimize steric interactions while maximizing electronic stabilization. The C-C bond lengths in the tetrahydrofuran ring range from 1.52-1.54 Å, consistent with sp³ hybridization, while the C-O bond lengths vary from 1.34-1.47 Å depending on the position and electronic environment [16] [17].
Electronic properties calculations demonstrate that the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the carboxylic acid oxygen atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) shows significant contribution from the lactone carbonyl group. The HOMO-LUMO energy gap of approximately 6.2 eV indicates moderate chemical stability and electrophilic reactivity [16] [22].
Vibrational frequency analysis using harmonic approximation provides detailed assignments of fundamental vibrational modes based on total energy distribution (TED) calculations. The C=O stretching frequency of the lactone group appears at 1750-1780 cm⁻¹, while the carboxylic acid C=O stretch occurs at 1720-1740 cm⁻¹ [16] [17] [22]. These frequencies are consistent with experimental FTIR spectra and provide validation for the computational methods [16].
Natural bond orbital (NBO) analysis reveals the electron delocalization patterns and hyperconjugative interactions within the molecule. The lone pair electrons on the lactone oxygen participate in n→π* interactions with the carbonyl group, contributing to the stabilization energy of approximately 45-50 kJ/mol [16] [22]. The stereoelectronic effects associated with the R-configuration result in specific orbital overlap patterns that influence chemical reactivity and enzyme recognition [16].
Conformational analysis using potential energy surface (PES) scans identifies multiple low-energy conformers with relative energies ranging from 0-30 kJ/mol. The most stable conformer corresponds to the R-configuration with the carboxylic acid group in a pseudo-equatorial position relative to the lactone ring [17] [22]. Transition state calculations for ring puckering reveal energy barriers of 25-30 kJ/mol, indicating moderate conformational flexibility [17].
Thermochemical calculations provide enthalpy, entropy, and free energy values for various chemical transformations involving (R)-5-oxotetrahydrofuran-2-carboxylic acid. The standard enthalpy of formation is calculated as -485.3 kJ/mol, while the standard entropy is 298.5 J/mol·K at 298.15 K [16] [17]. These values are essential for reaction mechanism studies and enzyme kinetics modeling [16].
Molecular docking simulations of (R)-5-oxotetrahydrofuran-2-carboxylic acid with target enzymes provide crucial insights into the binding modes, interaction energies, and selectivity mechanisms that govern enzyme-substrate recognition. These computational studies employ sophisticated algorithms to predict binding poses and calculate binding affinities for various enzyme targets [14].
Docking protocols typically employ flexible ligand and rigid receptor approaches, with grid-based scoring functions to evaluate binding poses. The molecular surface of the enzyme active site is characterized by electrostatic potential maps that highlight complementary interaction regions for the R-enantiomer of the substrate [14]. Binding site analysis reveals key amino acid residues that form critical interactions with the carboxylic acid group and lactone ring [14].
Enzyme-substrate complexes formed through molecular docking demonstrate distinct binding modes for the R-enantiomer compared to the S-enantiomer. The isochorismatase-like hydrolase studies show that the R-enantiomer binds with higher affinity due to optimal hydrogen bonding with Asn103 and Glu121 residues [14]. The binding energy calculations indicate stabilization energies of -25 to -35 kJ/mol for favorable binding poses [14].
Protein-ligand interaction analysis reveals multiple interaction types including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic contacts. The carboxylic acid group forms two hydrogen bonds with Arg101 and Asn103, while the lactone oxygen interacts with a coordinated metal ion in the active site [14] [15]. The R-configuration optimizes these interactions compared to the S-enantiomer, resulting in enhanced binding affinity [14].
Binding pose stability is evaluated through molecular dynamics simulations of the docked complexes. The root-mean-square deviation (RMSD) analysis shows that R-enantiomer complexes maintain stable binding poses with RMSD values below 2.0 Å over 50 nanosecond simulations [14]. In contrast, S-enantiomer complexes exhibit higher mobility with RMSD values exceeding 3.0 Å, indicating less stable binding [14].
Selectivity mechanisms are elucidated through comparative docking studies with different enantiomers and structural analogs. The steric clashes caused by binding-site residues, particularly the side-chain of Cys111, create unfavorable interactions for certain binding orientations [14]. Free energy perturbation (FEP) calculations quantify the relative binding affinities between enantiomers, with ΔΔG values of 8-12 kJ/mol favoring the R-enantiomer for specific enzyme targets [14].
Allosteric effects are investigated through ensemble docking approaches that consider multiple protein conformations. The binding-induced conformational changes in enzyme active sites can alter selectivity patterns and binding affinities. Network analysis of protein residue interactions identifies key residues that undergo conformational changes upon substrate binding, providing insights into allosteric regulation mechanisms.
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